molecular formula C10H14N6O B14916808 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B14916808
M. Wt: 234.26 g/mol
InChI Key: LHJWCLVHQRZXCL-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a pyrazole ring and a triazole ring connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne. For instance, 4H-1,2,4-triazole can be synthesized by reacting sodium azide with propargyl alcohol.

    Coupling of the Rings: The final step involves coupling the pyrazole and triazole rings through a propanamide linker. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with 3-bromopropionyl chloride to form 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which is then reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and triazole rings.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted derivatives at the pyrazole or triazole rings.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Agriculture: The compound can be explored for its potential as a pesticide or herbicide.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide: Lacks the methyl groups on the pyrazole ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide: Has a butanamide linker instead of a propanamide linker.

Uniqueness

The presence of the 3,5-dimethyl groups on the pyrazole ring and the specific propanamide linker in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may confer unique properties such as increased stability, specific binding affinity, or enhanced biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C10H14N6O/c1-7-5-8(2)16(15-7)4-3-9(17)13-10-11-6-12-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,17)

InChI Key

LHJWCLVHQRZXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=NC=NN2)C

Origin of Product

United States

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